molecular formula C10H16O3 B13250643 Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Cat. No.: B13250643
M. Wt: 184.23 g/mol
InChI Key: BBZANISSYOEGOD-UHFFFAOYSA-N
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Description

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is a derivative of cyclopentafuran, characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the cyclopentafuran ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate typically involves the cyclization of substituted campholenic alcohols in the presence of catalysts such as Amberlyst-15® under ambient conditions . This method is considered environmentally benign and efficient. The reaction conditions can be modified to increase the yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in research and industry.

Biological Activity

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentafuran structure characterized by a fused ring system. The molecular formula is C12H20O3C_{12}H_{20}O_3 with a molecular weight of approximately 214.3 g/mol. The compound includes a methoxy group at the 6a position and an ethyl ester functional group, which contribute to its chemical reactivity and potential biological activity.

Structural Comparison

Compound NameStructure TypeUnique Features
Ethyl 5-methoxy-tetrahydrofuran-2-carboxylateTetrahydrofuran derivativeLacks the bicyclic structure but retains a carboxylate group
Methyl 6-methoxy-cyclopentane-1-carboxylateCyclopentane derivativeContains a methyl group instead of an ethyl group
Propyl 7-methoxy-bicyclo[4.4.0]decane-1-carboxylic acidBicyclic compoundFeatures a different ring size and additional functional groups

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its unique stereochemistry and functional groups allow it to participate in diverse biochemical pathways, potentially leading to specific physiological effects. Research indicates that the compound may influence cellular processes such as apoptosis, cell proliferation, and inflammation.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, highlighting its potential therapeutic applications:

  • Anticonvulsant Activity : In animal models, compounds similar to this compound have shown anticonvulsant properties. For instance, a related compound demonstrated an ED50 (effective dose for 50% of the population) lower than ethosuximide, suggesting superior efficacy in seizure control .
  • Neurotropic Effects : Studies on neurotrophic activity indicate that derivatives of this compound enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticonvulsant Screening

A recent study evaluated several derivatives of cyclopentafuran compounds for their anticonvulsant properties. The results indicated that compounds with structural similarities to this compound exhibited significant anticonvulsant effects with favorable safety profiles.

Case Study 2: Neuroprotective Effects

Research conducted on rat cortical neurons demonstrated that exposure to this compound resulted in enhanced neurite outgrowth compared to control groups treated with ethanol. This suggests that the compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative conditions .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylate

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h8H,2-7H2,1H3

InChI Key

BBZANISSYOEGOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC1OCC2

Origin of Product

United States

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